2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione
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Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a naphthalene-1,4-dione core substituted with 4-chlorophenyl and 4-fluorophenyl sulfanyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of naphthalene-1,4-dione with 4-chlorophenyl thiol and 4-fluorophenyl thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the naphthalene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to various substituted naphthalene or phenyl derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione
- 2-[(4-Bromophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-3-[(4-fluorophenyl)sulfanyl]naphthalene-1,4-dione is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl sulfanyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
89477-94-1 |
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Molecular Formula |
C22H12ClFO2S2 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-3-(4-fluorophenyl)sulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H12ClFO2S2/c23-13-5-9-15(10-6-13)27-21-19(25)17-3-1-2-4-18(17)20(26)22(21)28-16-11-7-14(24)8-12-16/h1-12H |
InChI Key |
WINALHXNUVULBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)F |
Origin of Product |
United States |
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